molecular formula C28H34N4O5 B2626311 3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide CAS No. 887207-12-7

3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide

Cat. No. B2626311
M. Wt: 506.603
InChI Key: FUXHVGIUGFALGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C28H34N4O5 and its molecular weight is 506.603. The purity is usually 95%.
BenchChem offers high-quality 3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Isoindol-1-one Analogues as 5-HT1A Receptor Ligands

Isoindol-1-one analogues, including compounds with structural similarities to the chemical of interest, have been explored for their high in vitro binding affinity to 5-HT1A receptors. These compounds showed promise in terms of metabolic stability and in vivo biodistribution, suggesting potential for imaging of 5-HT1A receptors with SPECT, although challenges remain in achieving selective in vivo binding (Zhuang et al., 1998).

Dopamine D(3) Receptor Ligands

Structural modifications of benzamide derivatives have led to the discovery of potent and selective dopamine D(3) receptor ligands. These findings are significant for the development of new therapeutics targeting the dopamine D(3) receptor, with implications for treating psychiatric disorders (Leopoldo et al., 2002).

Anticancer Activity of Benzamide Derivatives

N-(Pyridin-3-yl)benzamide derivatives, with structural features reminiscent of the compound , have shown moderate to good anticancer activity against various human cancer cell lines. These results underscore the potential of these compounds in cancer treatment, with particular effectiveness noted in derivatives containing methoxy and nitro groups (Mohan et al., 2021).

Synthesis and Anti-Inflammatory Agents

The synthesis of novel compounds derived from visnaginone and khellinone, incorporating a benzamide structure, has been reported to possess significant anti-inflammatory and analgesic activities. These findings highlight the therapeutic potential of these compounds as anti-inflammatory agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity of Pyridine Derivatives

New pyridine derivatives have been synthesized and evaluated for their antimicrobial activity. These studies provide a basis for further exploration of similar compounds as antimicrobial agents, offering insights into the structure-activity relationships critical for antimicrobial efficacy (Patel et al., 2011).

properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O5/c1-34-24-10-6-5-9-22(24)31-12-14-32(15-13-31)23(20-8-7-11-29-18-20)19-30-28(33)21-16-25(35-2)27(37-4)26(17-21)36-3/h5-11,16-18,23H,12-15,19H2,1-4H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXHVGIUGFALGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzamide

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